molecular formula C27H42O4 B1237519 23(S),25-dihydroxy-24-oxovitamin D3

23(S),25-dihydroxy-24-oxovitamin D3

Cat. No.: B1237519
M. Wt: 430.6 g/mol
InChI Key: LYVJVKJTSXESPC-JDHDJSQBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23(S),25-Dihydroxy-24-oxovitamin D3 is a catabolic metabolite of vitamin D3, primarily generated via the C-24 oxidation pathway in the kidney. This compound is formed during the sequential hydroxylation and oxidation of 24(R),25-dihydroxyvitamin D3 (24(R),25(OH)2D3) by CYP24A1, a key enzyme responsible for vitamin D3 catabolism . Structurally, it features a 24-keto group and a 23(S)-hydroxyl group, distinguishing it from precursors like 1α,25-dihydroxyvitamin D3 (calcitriol) and 24(R),25(OH)2D3 . Unlike active hormonal forms of vitamin D, this compound exhibits minimal biological activity in calcium homeostasis or bone metabolism but serves as an intermediate in the production of water-soluble excretory metabolites like calcitroic acid .

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one

InChI

InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23+,24+,27-/m1/s1

InChI Key

LYVJVKJTSXESPC-JDHDJSQBSA-N

SMILES

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](C[C@@H](C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Differences

The table below summarizes key structural and metabolic distinctions between 23(S),25-dihydroxy-24-oxovitamin D3 and related vitamin D3 metabolites/analogues:

Compound Structural Features Metabolic Pathway CYP24A1 Resistance VDR Binding Affinity Biological Activity
This compound 23(S)-OH, 24-keto, C23-C24 bond cleavage site C-24 oxidation (catabolism) Low Negligible Inactive in calcium transport
24(R),25-Dihydroxyvitamin D3 24(R)-OH, 25-OH Precursor to 23(S),25(OH)2-24-oxo-D3 Moderate Low Supports bone mineralization
23,23-Difluoro-25-hydroxyvitamin D3 C23 difluoro substitution Modified catabolism High 1/12 of 25(OH)D3 Resists CYP24A1 degradation
24,24-Difluoro-25-hydroxyvitamin D3 C24 difluoro substitution Delayed oxidation High 1.8× 25(OH)D3 Enhanced VDR activation
1α,25-Dihydroxyvitamin D3 (calcitriol) 1α-OH, 25-OH Hormonal activation Low High Regulates calcium, immune function

Key Findings

  • Metabolic Stability : Fluorinated analogues like 23,23-difluoro-25-hydroxyvitamin D3 and 24,24-difluoro-25-hydroxyvitamin D3 exhibit significantly higher resistance to CYP24A1-mediated degradation compared to this compound. This is attributed to fluorine's electronegativity and bond stability, which hinder oxidation and cleavage .
  • Receptor Binding : While 24,24-difluoro-25-hydroxyvitamin D3 shows 1.8-fold higher binding affinity for the vitamin D receptor (VDR) than 25(OH)D3, the 23,23-difluoro analogue has 12-fold lower affinity, indicating that fluorination at C23 disrupts receptor interactions . In contrast, this compound lacks VDR-binding activity entirely due to its oxidized side chain .
  • Biological Activity: Unlike fluorinated analogues designed for therapeutic use (e.g., osteoporosis treatment), this compound is biologically inert in vivo. It serves primarily as a catabolic intermediate, whereas compounds like 24,24-difluoro-19-nor-1α,25-dihydroxyvitamin D3 demonstrate potent bone calcium-mobilizing effects .

Clinical and Pharmacological Implications

  • Fluorinated Analogues : Modifications like C23 or C24 fluorination enhance metabolic stability, making these compounds promising for conditions requiring prolonged vitamin D receptor activation (e.g., chronic kidney disease, psoriasis) .
  • Catabolic Pathway Markers : Low levels of this compound in serum may indicate CYP24A1 dysfunction or vitamin D deficiency, as its production depends on active CYP24A1 .

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C27H42O4
Molecular Weight 430.62 g/mol
CAS Number 84164-55-6
LogP 4.883
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Solubility (DMSO) 100 mg/mL (232.22 mM)

Table 2: Comparative Metabolic Half-Lives (In Vitro)

Compound Half-Life (CYP24A1 Exposure)
This compound <1 hour
23,23-Difluoro-25-hydroxyvitamin D3 >8 hours
24,24-Difluoro-25-hydroxyvitamin D3 >12 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
23(S),25-dihydroxy-24-oxovitamin D3
Reactant of Route 2
23(S),25-dihydroxy-24-oxovitamin D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.